Ethyl 1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKABXDPLIJIWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363575 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-51-7 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1][2]

Core Physical and Chemical Properties

The quantitative physical and chemical data for Ethyl 1H-indazole-5-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3][4] |

| Molecular Weight | 190.20 g/mol | [2][4][5] |

| Appearance | White to Yellow Solid | [1][3] |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | 353.9 °C at 760 mmHg | [1] |

| Density | 1.272 g/cm³ | [1] |

| Flash Point | 167.8 °C | [1] |

| pKa (Predicted) | 12.81 ± 0.40 | [1] |

| Refractive Index | 1.627 | [1] |

| Vapor Pressure | 3.47E-05 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere. | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of Ethyl 1H-indazole-5-carboxylate are not extensively published in peer-reviewed literature, the following outlines the standard methodologies that are broadly applied for such characterizations.

Determination of Melting Point

A calibrated digital melting point apparatus is typically used. A small, dry sample of Ethyl 1H-indazole-5-carboxylate is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Determination of Boiling Point

The boiling point at atmospheric pressure (760 mmHg) is determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.

Characterization by Spectroscopy (General)

For structural confirmation and purity assessment, standard spectroscopic methods are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (like DMSO-d₆ or CDCl₃), and the chemical shifts, multiplicities, and integration values are analyzed to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups present in the molecule, such as C=O (ester) and N-H (indazole) vibrations.

Role in Synthetic Chemistry & Drug Discovery

Ethyl 1H-indazole-5-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This compound provides a versatile platform for chemical modification to generate libraries of novel compounds for screening.

The following diagram illustrates the logical workflow of utilizing Ethyl 1H-indazole-5-carboxylate in a typical drug discovery process.

References

- 1. Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

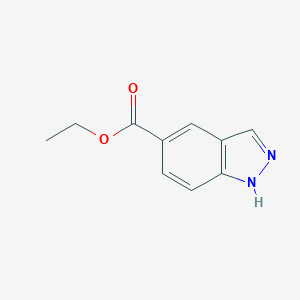

Ethyl 1H-indazole-5-carboxylate chemical structure and IUPAC name

This technical guide provides a comprehensive overview of Ethyl 1H-indazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

Ethyl 1H-indazole-5-carboxylate is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The structure is characterized by an ethyl ester group at the 5-position of the indazole core.

-

Canonical SMILES: CCOC(=O)C1=CC2=C(C=C1)NN=C2[1]

Chemical structure of Ethyl 1H-indazole-5-carboxylate

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for Ethyl 1H-indazole-5-carboxylate is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 190.20 g/mol | [1][3][5] |

| Melting Point | 122-124 °C | [3][6] |

| Boiling Point | 353.9 °C at 760 mmHg | [3][6] |

| Density | 1.272 g/cm³ | [3][6] |

| Appearance | Yellow to light brown solid/powder | [4][6] |

| Purity | ≥ 95-99% (by HPLC) | [2][4] |

| Storage Temperature | Room temperature, under inert atmosphere | [2][3] |

Synthesis and Experimental Protocols

Ethyl 1H-indazole-5-carboxylate can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the hydrolysis of its N-acetylated precursor.

Protocol: Synthesis from Ethyl 1-acetyl-1H-indazole-5-carboxylate [6]

This protocol details the deacetylation of Ethyl 1-acetyl-1H-indazole-5-carboxylate to yield the target compound.

Materials:

-

Ethyl 1-acetyl-1H-indazole-5-carboxylate (starting material)

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

25% Ammonia solution

-

Chloroform

-

Hexane

Procedure:

-

The starting material, Ethyl 1-acetyl-1H-indazole-5-carboxylate, is dissolved in a mixed solvent system composed of concentrated hydrochloric acid (15 mL), water (15 mL), and ethanol (30 mL).[6]

-

The reaction mixture is stirred at room temperature for 4 hours.[6]

-

Upon completion of the reaction, the pH of the mixture is adjusted to be slightly basic using a 25% ammonia solution.[6]

-

The alkalized mixture is then extracted with chloroform.[6]

-

The organic phases from the extraction are combined.

-

The combined organic phase is purified by crystallization using hexane.[6]

-

The resulting crystals are collected by filtration and dried to yield Ethyl 1H-indazole-5-carboxylate as a light brown powder.[6]

Applications in Research and Drug Development

Indazole derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[7] Ethyl 1H-indazole-5-carboxylate serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[4]

Key Research Applications:

-

Pharmaceutical Development: It is a crucial intermediate for creating novel anti-cancer and anti-inflammatory agents.[3][4]

-

Organic Synthesis: Its structure allows for diverse chemical modifications, making it a valuable component in the synthesis of complex organic molecules.[3][4]

-

Biological Research: Used in studies to investigate the mechanisms of action of various indazole derivatives, contributing to the understanding of their therapeutic potential.[4]

-

Material Science: The unique chemical structure is being explored for the development of novel materials such as polymers and coatings.[4]

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway described in the experimental protocol, highlighting the transformation from the starting material to the final product.

Synthesis workflow for Ethyl 1H-indazole-5-carboxylate.

References

- 1. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 1H-indazole-5-carboxylate | 192944-51-7 [sigmaaldrich.com]

- 3. Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. ETHYL 1H-INDAZOLE-5-CARBOXYLATE CAS#: 192944-51-7 [chemicalbook.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-indazole-5-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 1H-indazole-5-carboxylate, tailored for professionals in research and drug development. The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory drug discovery.[3][4]

Core Data Presentation

The fundamental physicochemical properties of Ethyl 1H-indazole-5-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 192944-51-7 |

| Appearance | White to yellow or light brown solid/powder |

| Melting Point | 122-124 °C |

| Boiling Point | 353.9 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Experimental Protocols

A reliable method for the synthesis of Ethyl 1H-indazole-5-carboxylate involves the deacetylation of its N-acetylated precursor. The following protocol is adapted from established literature.

Synthesis of Ethyl 1H-indazole-5-carboxylate from Ethyl 1-acetyl-1H-indazole-5-carboxylate

-

Materials:

-

Ethyl 1-acetyl-1H-indazole-5-carboxylate (starting material)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethanol (EtOH)

-

25% Ammonia solution (NH₃)

-

Chloroform (CHCl₃)

-

Hexane

-

-

Procedure:

-

Dissolve the starting material, Ethyl 1-acetyl-1H-indazole-5-carboxylate, in a mixed solvent system composed of 15 mL of concentrated hydrochloric acid, 15 mL of water, and 30 mL of ethanol.

-

Stir the resulting solution at room temperature for 4 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully adjust the pH of the mixture to a slightly basic level using a 25% ammonia solution.

-

Extract the product from the aqueous mixture using chloroform.

-

Combine the organic phases and purify the crude product by crystallization from hexane.

-

Collect the resulting crystals by filtration and dry them thoroughly to yield Ethyl 5-indazolecarboxylate as a light brown powder.

-

Potential Biological Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by Ethyl 1H-indazole-5-carboxylate are limited, the broader class of indazole derivatives has been extensively studied, revealing significant interactions with key biological targets. Indazoles are known to exhibit anti-inflammatory and anti-cancer properties by inhibiting various protein kinases and inflammatory mediators.

The anti-inflammatory effects of simple indazole derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] In the context of oncology, numerous indazole-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases that are crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7]

The diagram below illustrates a generalized workflow for the synthesis of Ethyl 1H-indazole-5-carboxylate.

Caption: Synthesis Workflow of Ethyl 1H-indazole-5-carboxylate.

The following diagram illustrates the potential signaling pathways targeted by indazole derivatives, leading to their anti-inflammatory and anti-cancer effects.

References

- 1. Ethyl 1H-indazole-5-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Profiles of Ethyl 1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research.[1] The information herein is intended to support researchers and professionals in drug development by providing essential data and standardized experimental protocols.

Chemical and Physical Properties

Ethyl 1H-indazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂.[2] It is recognized for its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1][3]

Table 1: Physicochemical Properties of Ethyl 1H-indazole-5-carboxylate

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [2][3][4] |

| CAS Number | 192944-51-7 | [1][2][3] |

| Appearance | White to yellow solid/powder to crystal | [1][3][5] |

| Melting Point | 122-124 °C | [3][5] |

| Boiling Point | 353.9 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.272 g/cm³ (Predicted) | [3][5] |

| pKa | 12.81 ± 0.40 (Predicted) | [3][5] |

Solubility Profile

While specific quantitative solubility data for Ethyl 1H-indazole-5-carboxylate is not extensively published, its qualitative solubility in various organic solvents is known.[3] The solubility of a compound is a critical factor in its formulation and delivery.[6]

Table 2: Qualitative Solubility of Ethyl 1H-indazole-5-carboxylate

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

To obtain quantitative solubility data, standardized experimental protocols such as the shake-flask method for thermodynamic solubility or turbidimetric assays for kinetic solubility are recommended.[7][8]

This method determines the thermodynamic solubility of a compound at equilibrium.[7]

-

Preparation: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Addition of Compound: Add an excess amount of Ethyl 1H-indazole-5-carboxylate to a known volume of each buffer in a sealed container. The excess solid should be visible.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy over time.[11] Ethyl 1H-indazole-5-carboxylate is reported to be stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents.[12] For drug development purposes, a comprehensive stability study is required.

Table 3: Recommended Storage and Stability Information

| Condition | Recommendation/Observation | Reference |

| Storage Temperature | Room temperature or 0-8 °C | [1][3][13] |

| Atmosphere | Inert atmosphere | [3][13] |

| Incompatibilities | Strong oxidizing agents | [12] |

| Stability | Stable under normal conditions | [12] |

The following protocol is based on general guidelines for stability testing of APIs.[11][14][15]

-

Batch Selection: Use at least two to three primary batches of Ethyl 1H-indazole-5-carboxylate for the study.[11][14]

-

Container Closure System: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[11][15]

-

Storage Conditions: Store the batches under various conditions as per ICH guidelines:

-

Testing Frequency:

-

Attributes to Test: The stability-indicating attributes to be tested should include:

-

Physical: Appearance, color.

-

Chemical: Purity (by HPLC), identification, presence of degradation products.

-

-

Evaluation: A "significant change" is defined as a failure to meet the specification.[11] Stress testing (e.g., exposure to high heat, humidity, light, and different pH solutions) should also be performed to identify potential degradation pathways.[15]

Caption: Workflow for API Stability Testing.

Role in Drug Discovery

Ethyl 1H-indazole-5-carboxylate is a crucial building block in medicinal chemistry.[1] Its indazole core is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[16] This makes it a valuable starting point for the synthesis of novel drug candidates.

Caption: Role of Indazole Scaffolds in Drug Discovery.

Conclusion

This technical guide provides foundational information on the solubility and stability of Ethyl 1H-indazole-5-carboxylate. While qualitative data indicates its solubility in common organic solvents and stability under standard conditions, quantitative and long-term stability data should be generated using the detailed experimental protocols provided. Understanding these core properties is essential for the successful development of new pharmaceutical agents derived from this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE | lookchem [lookchem.com]

- 4. Ethyl 1H-indazole-5-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. ETHYL 1H-INDAZOLE-5-CARBOXYLATE | 192944-51-7 [amp.chemicalbook.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. fishersci.com [fishersci.com]

- 13. Ethyl 1H-indazole-5-carboxylate | 192944-51-7 [sigmaaldrich.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. qlaboratories.com [qlaboratories.com]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and discovery of indazole derivatives

An In-Depth Technical Guide to the Synthesis and Discovery of Indazole Derivatives

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for moieties like indoles and phenols, have cemented its importance in modern drug discovery.[4][5][6][7] This guide provides an in-depth exploration of the synthesis and discovery of indazole derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind synthetic choices, from classical cyclization strategies to modern transition-metal-catalyzed reactions, and illustrate their application through the lens of prominent indazole-containing drugs such as Pazopanib, Axitinib, Niraparib, and Granisetron. The narrative is grounded in authoritative references, detailed experimental protocols, and visual workflows to provide a comprehensive and field-proven resource.

The Indazole Core: A Foundation of Versatility

The indazole, or benzopyrazole, ring system is an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] Its significance in drug design is multifaceted. The presence of two nitrogen atoms provides hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[7]

A key characteristic of the indazole scaffold is its existence in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2] The position of the proton on the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and its interaction with protein targets. This tautomerism is a critical consideration in both synthesis, where regioselectivity of N-substitution is paramount, and in drug design, where the orientation of the hydrogen bond donor can determine binding affinity.[2]

Caption: The two primary tautomeric forms of the indazole scaffold.

Core Synthesis Strategies: From Classical to Contemporary

The construction of the indazole nucleus is a foundational step. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.[8]

Classical Indazole Syntheses

These methods, while foundational, often rely on harsh reaction conditions.

-

Jacobson Indazole Synthesis: A traditional method that typically involves the cyclization of N-nitroso derivatives of o-toluidines.[9][10] While historically significant, its use of strongly acidic conditions and the generation of nitrous gases limit its modern applicability.[9]

-

Cadogan-Sundberg Reductive Cyclization: This approach involves the deoxygenation and subsequent cyclization of o-nitroarenes, often using trivalent phosphorus compounds like triethyl phosphite.[9][11] It provides a pathway to the indazole core from readily available nitro-substituted starting materials.

-

Hydrazine Condensation: A straightforward approach involves the condensation of hydrazine derivatives with precursors like 2-halobenzaldehydes or 2-hydroxybenzaldehydes.[12] This method is conceptually simple but can be limited by the toxicity of hydrazine and potential side reactions.

Modern Synthetic Methodologies

Contemporary methods offer milder conditions, improved yields, and broader substrate scope, making them more suitable for complex molecule synthesis in drug discovery.[9]

-

Transition Metal-Catalyzed Cyclizations: Palladium and copper catalysts are central to many modern indazole syntheses. These reactions often involve intramolecular C-N or N-N bond formation. For instance, Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with a hydrazone, followed by acid-catalyzed cyclization, is an efficient route.[3] Similarly, copper-catalyzed reactions of 2-bromobenzaldehydes with primary amines and sodium azide enable one-pot, three-component synthesis of 2H-indazoles.[3]

-

Oxidative C-N Bond Formation: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the oxidative cyclization of readily accessible arylhydrazones to form 1H-indazoles under metal-free conditions.[1][3] This approach is valued for its mild conditions and good functional group compatibility.[1]

-

C-H Functionalization and Amidation: Rhodium(III)/Copper(II) co-catalyzed systems can achieve C-H amidation and subsequent N-N bond formation from arylimidates and organoazides.[3] These methods are highly efficient and atom-economical, utilizing O₂ as the terminal oxidant.[3]

Caption: Comparison of classical and modern indazole synthesis workflows.

Synthesis Efficiency Comparison

The choice of a synthetic route is a critical decision based on a trade-off between various factors.[8]

| Method Type | Key Reagents | Conditions | Typical Yields | Scope & Limitations |

| Classical (e.g., Jacobson) | NaNO₂, Strong Acids | Harsh, Acidic | Moderate | Limited functional group tolerance; uses hazardous reagents.[9] |

| Classical (e.g., Cadogan) | P(OEt)₃, Heat | High Temp. | Good | Requires nitro-substituted precursors.[9][11] |

| Modern (PIFA Oxidation) | PIFA | Mild, Metal-Free | Good to Excellent | Broad substrate scope, green approach.[1][3] |

| Modern (Pd/Cu Catalysis) | Pd or Cu Catalyst, Ligands | Mild to Moderate | Good to Excellent | Excellent functional group tolerance; catalyst cost can be a factor.[3] |

Indazole Derivatives in Drug Discovery: Case Studies

The versatility of the indazole scaffold is best illustrated by its presence in several FDA-approved drugs. The synthesis of these complex molecules highlights the practical application of the strategies discussed above.

Pazopanib (Votrient®)

Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its synthesis is a prime example of building a complex drug molecule around a pre-formed indazole core.

The innovator's synthesis typically starts with 3-methyl-6-nitro-1H-indazole.[13][14] The key steps involve:

-

Regioselective N-methylation: Methylation of the indazole core, often yielding the desired 2,3-dimethyl-2H-indazole isomer.[15]

-

Nitro Group Reduction: Conversion of the nitro group to an amine, creating a handle for further coupling.

-

Pyrimidine Coupling: Nucleophilic aromatic substitution between the indazolyl amine and a dichloropyrimidine derivative.[13]

-

Final Side-Chain Addition: A final coupling reaction with 5-amino-2-methylbenzenesulfonamide to install the sulfonamide side chain and complete the molecule.[14]

Caption: Simplified synthetic workflow for the anticancer drug Pazopanib.

Axitinib (Inlyta®)

Axitinib is another potent tyrosine kinase inhibitor targeting VEGF receptors, used for advanced renal cell carcinoma.[16][17] The manufacturing process for Axitinib has evolved to optimize key palladium-catalyzed coupling reactions.[16] A second-generation synthesis delivers the API in a 50% overall yield.[16]

Key transformations in its synthesis include:

-

Migita Coupling: A palladium-catalyzed S-arylation to form a key C-S bond.[16]

-

Heck Reaction: A palladium-catalyzed C-C bond-forming reaction to install the vinyl-pyridine side chain.[16] The process was optimized by in-situ acylation of the indazole nitrogen to facilitate the oxidative addition step.[16]

Niraparib (Zejula®)

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[1][2] Its synthesis showcases a highly efficient, regioselective late-stage C-N bond formation. A key step is the copper-catalyzed N-arylation of an indazole with a complex 3-aryl-piperidine fragment, which proceeds in high yield.[18][19] This strategy avoids issues with regioselectivity often encountered in early-stage N-alkylation or N-arylation of the indazole core.

Granisetron (Kytril®)

Granisetron is a selective 5-HT₃ receptor antagonist used as an antiemetic to manage chemotherapy-induced nausea and vomiting.[2][20][21] Its structure consists of an indazole carboxamide linked to a bicyclic amine. The synthesis is a convergent process, primarily involving the coupling of two key intermediates:[20]

-

1-Methyl-indazole-3-carboxylic acid: The indazole-containing fragment.

-

endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine: The bicyclic amine portion.

The most common synthetic route involves activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with the amine to form the final amide bond.[20][22]

The Indazole as a Bioisostere

A critical concept in medicinal chemistry is bioisosterism, where one functional group can be replaced by another while maintaining or improving biological activity. The indazole ring is an excellent bioisostere for other aromatic systems, particularly phenols and indoles.[3][7]

-

Phenol Replacement: Phenolic moieties in drug candidates are often susceptible to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic properties.[6] Replacing a phenol with an indazole can block this metabolic pathway, improving bioavailability while preserving the crucial hydrogen-bonding interactions of the original hydroxyl group.[6][7]

-

Indole Replacement: Like indole, the 1H-indazole has an N-H group that can act as a hydrogen bond donor. However, the indazole also possesses a second nitrogen atom that can act as a hydrogen bond acceptor, potentially forming additional favorable interactions with a protein target and enhancing binding affinity.[7]

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are representative procedures for a modern, metal-free indazole synthesis and a key coupling step in the synthesis of a marketed drug.

Protocol 1: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones

This protocol is adapted from methodologies that utilize [bis(trifluoroacetoxy)iodo]benzene (PIFA) for oxidative C-N bond formation.[1][3] It represents a metal-free, efficient approach to the indazole core.

Objective: To synthesize a substituted 1H-indazole from a corresponding arylhydrazone.

Materials:

-

Substituted Arylhydrazone (1.0 eq)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the arylhydrazone (1.0 mmol) in DCM (10 mL) at room temperature, add PIFA (1.2 mmol, 1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-indazole derivative.

Causality: The choice of PIFA as an oxidant is based on its ability to facilitate the intramolecular electrophilic amination of the aryl C-H bond under mild, metal-free conditions, offering high functional group tolerance.[1]

Protocol 2: Amide Coupling for Granisetron Synthesis

This protocol outlines the final amide bond formation, a common and critical step in the synthesis of Granisetron.[22]

Objective: To couple 1-methyl-indazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.

Materials:

-

1-Methyl-indazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Hydrochloric acid (HCl) solution for salt formation

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 1-methyl-indazole-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours until a clear solution is formed. Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-indazole-3-carbonyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the amine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting materials.

-

Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Granisetron base by column chromatography or recrystallization.

-

For the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated HCl. The salt typically precipitates and can be collected by filtration.[23]

Causality: This convergent approach is highly efficient. Converting the carboxylic acid to a more reactive acyl chloride allows the amide bond formation with the amine to proceed smoothly under basic conditions, where triethylamine acts as an acid scavenger.

Conclusion and Future Perspectives

The indazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities.[1][24][25] The evolution of synthetic methodologies from harsh classical procedures to elegant and efficient transition-metal-catalyzed and C-H activation strategies has dramatically expanded the chemical space accessible to researchers.[3] Future research will likely focus on developing even more sustainable and scalable synthetic routes, employing principles of green chemistry such as metal-free catalysis and the use of bio-based solvents.[3] As our understanding of complex biological pathways deepens, the rational design of novel indazole derivatives, guided by structure-based design and an appreciation for its utility as a versatile bioisostere, will continue to deliver the next generation of innovative therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ijsdr.org [ijsdr.org]

- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 13. rroij.com [rroij.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]

- 23. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a cornerstone for the development of a multitude of biologically active molecules. This guide provides a comprehensive overview of the biological significance of the indazole core, with a focus on its role in the development of targeted therapeutics, particularly in oncology. We will delve into the quantitative analysis of its biological activity, detailed experimental protocols for its evaluation, and the key signaling pathways modulated by indazole-containing agents.

The Versatility of the Indazole Scaffold: A Gateway to Diverse Biological Activities

The indazole nucleus is a bioisostere of endogenous purines, enabling it to interact with a wide range of biological targets with high affinity and selectivity. This inherent characteristic has been exploited to design potent inhibitors of various enzyme families and modulators of receptor signaling. The diverse biological activities attributed to indazole derivatives include:

-

Anticancer: This is the most extensively explored therapeutic area for indazole-based compounds. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core and have demonstrated significant clinical efficacy.[1][2] These agents primarily function as inhibitors of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[1][2]

-

Anti-inflammatory: Indazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and modulating the production of pro-inflammatory cytokines.[3][4]

-

Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[5]

-

Neuroprotective: Emerging research suggests the potential of indazole derivatives in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease by modulating targets such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[6]

-

Other Therapeutic Areas: The therapeutic potential of indazoles extends to cardiovascular diseases, anti-HIV applications, and more, highlighting the broad applicability of this versatile scaffold.[7]

Quantitative Bioactivity Data of Indazole Derivatives

The potency of indazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The following tables summarize the in vitro bioactivity of representative indazole derivatives against key biological targets and cancer cell lines.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors

| Compound/Drug | Target Kinase | IC50/Ki (nM) | Reference |

| Axitinib | VEGFR1 | 0.1 | [1] |

| VEGFR2 | 0.2 | [1] | |

| VEGFR3 | 0.1-0.3 | [1] | |

| PDGFRβ | 1.6 | [1] | |

| c-Kit | 1.7 | [1] | |

| Pazopanib | VEGFR1 | 10 | [1] |

| VEGFR2 | 30 | [1] | |

| VEGFR3 | 47 | [1] | |

| PDGFRα/β | 84 | [1] | |

| c-Kit | 74 | [1] | |

| Niraparib | PARP-1 | 3.8 | |

| PARP-2 | 2.1 | ||

| Indazole Derivative 17 | Aurora A | 26 | [8] |

| Aurora B | 15 | [8] | |

| Indazole Derivative 21 | Aurora B | 31 | [8] |

| Indazole Derivative 30 | Aurora A | 85 | [8] |

| Compound 6i | VEGFR-2 | 24.5 | [9] |

Table 2: Anti-proliferative Activity of Indazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 2f | 4T1 | Breast Cancer | 0.23-1.15 | [10] |

| Compound 6e | CCRF-CEM | Leukemia | 0.901 | [9] |

| MOLT-4 | Leukemia | 0.525 | [9] | |

| CAKI-1 | Kidney Cancer | 0.992 | [9] | |

| Compound 6o | K562 | Leukemia | 5.15 | [11] |

| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [12] |

| MCF-7 | Breast Cancer | 0.979 | [12] | |

| H460 | Lung Cancer | 1.679 | [12] | |

| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [13] |

| Compound 4i | A549 | Lung Cancer | 2.305 | [13] |

| Caco2 | Colorectal Cancer | 4.990 | [13] |

Key Signaling Pathways Targeted by Indazole Scaffolds

Indazole-based inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Indazole derivatives like Axitinib and Pazopanib are potent inhibitors of VEGFRs.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] A critical and often overlooked aspect of indazole chemistry is its existence in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and steric profile. Consequently, the tautomeric equilibrium can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of indazole tautomerism essential for rational drug design and development.[2][3] This technical guide provides a comprehensive overview of the tautomeric forms of indazole compounds, including quantitative data on their relative stabilities, detailed experimental protocols for their characterization, and a discussion of their relevance in medicinal chemistry.

The Tautomeric Forms of Indazole

Indazole primarily exists as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is characterized by a benzenoid structure, while the 2H-tautomer possesses a quinonoid form.[4] Generally, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state.[2] The greater stability of the 1H-form is often attributed to its higher degree of aromaticity.[1]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by a variety of factors, including the electronic and steric nature of substituents on the indazole ring, the polarity of the solvent, temperature, and pH.[1][5] For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of strong intramolecular hydrogen bonds.[5]

Caption: Factors influencing the indazole tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of indazole tautomers has been investigated using both experimental and computational methods. The energy difference between the 1H and 2H tautomers of unsubstituted indazole is generally found to be in the range of 2-4 kcal/mol in favor of the 1H form in the gas phase.[6]

| Indazole Derivative | Method | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |

| Unsubstituted Indazole | MP2/6-31G** | Gas | 3.6 | [7] |

| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | Gas | 3.46 | [7] |

| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | Water | 3.79 | [7] |

Tautomer Ratios of Indazole Derivatives in Different Solvents

The ratio of tautomers in solution is highly dependent on the solvent. In many cases, the 1H-tautomer is predominant. However, for certain substituted indazoles, the 2H-tautomer can be significantly populated, particularly in non-polar solvents where intramolecular hydrogen bonding can stabilize this form.[5]

| Indazole Derivative | Solvent | Tautomer Ratio (1H:2H) | Method | Reference |

| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | Crystal | 69:31 | X-ray Diffraction | [5] |

| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | DMSO-d6 | 1H predominates | 1H NMR | [5] |

| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | CDCl3 or CD2Cl2 | 2H stabilized | 1H NMR | [5] |

| (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one | DMSO or Ethanol | Mixture of 1H and 2H | 1H NMR | [5] |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is most commonly achieved using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: Workflow for experimental determination of tautomeric ratios.

Protocol 1: Determination of Tautomer Ratio by ¹H NMR Spectroscopy

Objective: To quantitatively determine the ratio of 1H- and 2H-indazole tautomers in solution.

Materials:

-

Indazole compound of interest

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the indazole compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and match the NMR probe for the ¹H nucleus.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate spectral width and acquisition time.

-

Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Fourier transform the FID.

-

Phase the spectrum and perform baseline correction.

-

-

Analysis:

-

Identify well-resolved signals that are characteristic of each tautomer. Protons in the vicinity of the N-H group, such as H3, often show distinct chemical shifts for the 1H- and 2H-isomers.

-

Integrate the characteristic signals for each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents. For example, if a singlet corresponding to one proton of the 1H-tautomer has an integral of 0.8 and a singlet for one proton of the 2H-tautomer has an integral of 0.2, the tautomer ratio is 80:20 (1H:2H).

-

Protocol 2: Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy

Objective: To determine the tautomeric equilibrium constant (KT) by analyzing the UV-Vis absorption spectra in different solvents or at different pH values.

Materials:

-

Indazole compound of interest

-

A series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water)

-

UV-grade solvents

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Buffer solutions of known pH (if studying pH dependence)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the indazole compound in a suitable solvent.

-

Prepare a series of dilute solutions of the indazole in different solvents or buffer solutions by transferring a known volume of the stock solution and diluting to a final known volume. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum using the pure solvent or buffer as a blank.

-

Record the UV-Vis absorption spectrum for each of the prepared solutions.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the 1H- and 2H-tautomers. This may require deconvolution of overlapping bands if the spectra of the individual tautomers are not well-resolved.

-

The tautomeric equilibrium constant (KT = [2H-indazole]/[1H-indazole]) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent polarity or pH. This often involves methods such as the analysis of isosbestic points or by using the following equation if the molar absorptivities (ε) of the individual tautomers are known or can be estimated: KT = (A - ε1H * C * l) / (ε2H * C * l - A) where A is the measured absorbance at a specific wavelength, C is the total concentration, and l is the path length of the cuvette.

-

Relevance in Drug Development

The tautomeric state of an indazole-containing drug molecule can have a profound impact on its biological activity. The different electronic and steric properties of the 1H- and 2H-tautomers can lead to different binding affinities for the target protein. For example, one tautomer may be able to form a crucial hydrogen bond with the protein that the other cannot. Therefore, understanding and controlling the tautomeric equilibrium is a key consideration in the design and optimization of indazole-based drugs. By modifying the substitution pattern on the indazole ring, medicinal chemists can shift the tautomeric equilibrium to favor the more active tautomer, thereby improving the potency and selectivity of the drug candidate.

Conclusion

The tautomerism of indazole compounds is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and development. The 1H- and 2H-tautomers exhibit distinct physicochemical properties that can influence their biological activity. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to accurately determine the tautomer ratios using techniques such as NMR and UV-Vis spectroscopy are crucial for the rational design of novel indazole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of indazole tautomerism.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction to indazole-containing heterocycles in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has ascended to the status of a "privileged scaffold" in the field of medicinal chemistry. Its distinct structural and electronic characteristics provide a versatile foundation for designing potent and selective ligands that can interact with a wide array of biological targets. This comprehensive guide explores the multifaceted nature of the indazole core, from its fundamental chemical properties and synthetic routes to its successful incorporation into a range of FDA-approved pharmaceuticals. This document delves into the critical structure-activity relationships that dictate the biological effects of indazole derivatives and furnishes detailed experimental protocols for their synthesis and subsequent biological evaluation. It is intended for professionals in research and drug development who seek a thorough understanding of the pivotal role indazoles play in contemporary drug discovery.

Introduction: The Privileged Indazole Core

Nitrogen-containing heterocycles are fundamental building blocks in the creation of pharmaceutical agents.[1] Among these, the indazole scaffold has attracted considerable interest due to its remarkable adaptability and wide spectrum of biological activities.[2] This bicyclic aromatic system is comprised of a benzene ring fused to a pyrazole ring and primarily exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][3]

Chemical Properties and Tautomerism of Indazole

The indazole nucleus is a 10 π-electron aromatic system, which imparts significant stability to the structure.[1] The positioning of the nitrogen atoms within the ring system governs the molecule's electronic distribution, its capacity for hydrogen bonding, and its overall chemical reactivity. The tautomeric balance between 1H- and 2H-indazoles is a crucial factor in both their synthesis and biological function, as the location of substituents on the nitrogen atoms can profoundly alter the molecule's interaction with its intended biological target.[1]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Historical Perspective and Emergence in Medicinal Chemistry

The initial synthesis of indazole was documented by Emil Fischer in the latter part of the 19th century.[1] However, its significant potential in medicinal chemistry was not fully appreciated until much later. In recent decades, the indazole scaffold has been progressively integrated into drug candidates, owing to its capacity to mimic the structure of other vital heterocycles, such as indole, while presenting unique chemical characteristics.[2] This has culminated in the discovery of a multitude of indazole-containing compounds with a broad array of therapeutic uses.

Overview of Biological Activities

Indazole derivatives have exhibited a remarkable variety of biological functions, including:

-

Anticancer: A significant number of indazole-containing compounds act as potent inhibitors of various protein kinases, which are essential regulators of cellular growth and proliferation.[4]

-

Anti-inflammatory: Certain indazoles display anti-inflammatory effects, with some being developed into non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antiemetic: The 5-HT3 receptor antagonist Granisetron, which features an indazole core, is utilized to avert the nausea and vomiting associated with chemotherapy.[5]

-

Antibacterial and Antifungal: Some indazole derivatives have demonstrated promising efficacy against a range of bacterial and fungal pathogens.[2]

-

Antiparasitic: The indazole scaffold is also under investigation for the creation of new therapeutic agents for parasitic diseases.[6]

Synthetic Strategies for Indazole-Containing Compounds

The synthesis of indazole derivatives has been a dynamic field of research, leading to the development of numerous methodologies for constructing this vital heterocyclic system.

Classical Synthetic Routes

The Fischer indole synthesis, when adapted for indazoles, represents a traditional method involving the cyclization of arylhydrazones. While historically important, this approach can be constrained by limitations in substrate applicability and regioselectivity.

Modern Synthetic Methodologies

More contemporary synthetic approaches provide enhanced efficiency, adaptability, and control over the final product.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a formidable tool for synthesizing substituted indazoles, enabling the introduction of a diverse array of functional groups.

-

C-H Activation Strategies: The direct functionalization of C-H bonds on the indazole core offers a highly atom-economical route to crafting complex derivatives.

-

Multi-component Reactions: These reactions facilitate the rapid construction of intricate molecules from basic starting materials in a single step, granting efficient access to varied indazole libraries.

Caption: Overview of modern synthetic routes to indazoles.

Regioselective Synthesis of 1H- and 2H-Indazoles

A primary challenge in indazole synthesis is controlling the regioselectivity of N-alkylation. The selection of reaction conditions, particularly the base and solvent, can markedly influence the resulting ratio of 1H- to 2H-isomers.

Experimental Protocol: A Representative Synthesis of a 3-Aryl-1H-indazole Derivative

This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction for the synthesis of a 3-aryl-1H-indazole.

Materials:

-

3-Iodo-1H-indazole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-iodo-1H-indazole (1.0 eq) and arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K2CO3 (2.0 eq), PPh3 (0.1 eq), and Pd(OAc)2 (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography, using a hexane and ethyl acetate mixture as the eluent, to yield the desired 3-aryl-1H-indazole.

Indazoles in Action: Approved Drugs and Clinical Candidates

The adaptability of the indazole scaffold is underscored by the number of FDA-approved medications that incorporate this core structure.

Kinase Inhibitors: A Major Therapeutic Class

The indazole ring is a prevalent feature in many kinase inhibitors, where it frequently functions as a hinge-binding motif.[7]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor employed in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[5]

-

Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used for treating certain types of solid tumors.[3]

Other Therapeutic Areas

-

Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3]

-

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug possessing anesthetic and analgesic properties.[2]

-

Granisetron: A serotonin 5-HT3 receptor antagonist utilized as an antiemetic to manage nausea and vomiting following chemotherapy and radiation therapy.[5]

Tabular Summary of Indazole-Containing Drugs

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Votrient® | Oncology | Multi-targeted Tyrosine Kinase Inhibitor |

| Axitinib | Inlyta® | Oncology | VEGFR Inhibitor |

| Entrectinib | Rozlytrek® | Oncology | TRK, ROS1, and ALK Inhibitor |

| Niraparib | Zejula® | Oncology | PARP Inhibitor |

| Benzydamine | - | Anti-inflammatory | NSAID |

| Granisetron | - | Antiemetic | 5-HT3 Receptor Antagonist |

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

A thorough understanding of the SAR of indazole derivatives is essential for the rational design of new and improved drug candidates.

Key Structural Modifications and Their Impact on Biological Activity

-

Substitution at the N1 and N2 Positions: The nature of the substituent on the indazole nitrogen can markedly affect the compound's potency, selectivity, and pharmacokinetic profile.[8]

-

Functionalization of the C3 Position: The C3 position is a frequent site for modification, and the introduction of various functional groups at this location can have a substantial impact on biological activity.[7]

-

Modifications on the Benzenoid Ring: Substitutions on the benzene portion of the indazole core can be employed to fine-tune the molecule's electronic properties and steric profile, thereby enhancing target engagement.[4]

Caption: Key positions on the indazole scaffold for SAR studies.

Case Study: SAR of Indazole-Based Kinase Inhibitors

In the context of kinase inhibitors, the indazole core often establishes hydrogen bonds with the hinge region of the kinase. The substituents at the C3 and N1 positions typically occupy the hydrophobic pockets of the ATP-binding site, and their optimization is paramount for achieving high potency and selectivity.[4]

Bioanalytical Methodologies for Indazole-Containing Compounds

In Vitro Assays for Biological Evaluation

-

Kinase Inhibition Assays: These assays are employed to ascertain the potency of indazole derivatives as kinase inhibitors. They generally measure the inhibition of the phosphorylation of a substrate by a specific kinase.

-

Cell Proliferation Assays: These assays are utilized to evaluate the cytotoxic or cytostatic effects of indazole compounds on cancer cell lines.

Experimental Protocol: A General Kinase Inhibition Assay (e.g., using ADP-Glo™)

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Indazole compound (inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the indazole compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, combine the kinase, substrate, and ATP in a buffer solution.

-

Add the indazole compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the plate at the optimal temperature for the kinase for a designated period (e.g., 60 minutes).

-

Terminate the kinase reaction by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to facilitate the conversion of ADP to ATP.

-

Add the Kinase Detection Reagent to convert the newly formed ATP into a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value of the indazole compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Emerging Opportunities

Novel Biological Targets for Indazole Scaffolds

While kinase inhibition continues to be a primary focus, the indazole scaffold is being investigated for its potential to modulate other biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in epigenetic regulation.

Advancements in Synthesis and Lead Optimization

The advent of new synthetic methodologies, such as photoredox catalysis and flow chemistry, is anticipated to further expedite the discovery of novel indazole-containing compounds. Furthermore, the application of computational methods, including molecular docking and artificial intelligence, will assume an increasingly significant role in the design and optimization of indazole-based drug candidates.

Challenges and a Look to the Future

Despite notable successes, challenges persist in the development of indazole-containing drugs, encompassing issues related to selectivity, drug resistance, and off-target effects. Nevertheless, the ongoing exploration of the chemical space surrounding the indazole scaffold, in conjunction with a more profound understanding of its interactions with biological targets, holds immense promise for the future of medicine.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Indazole-5-Carboxylate Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties allow it to serve as a key pharmacophore in the design of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of ethyl 1H-indazole-5-carboxylate, its synthesis, and its role as a foundational element in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Chemical Properties and Synthesis

Ethyl 1H-indazole-5-carboxylate is a stable, crystalline solid with a melting point of 122-124°C. It is soluble in various organic solvents, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of Ethyl 1H-indazole-5-carboxylate

| Property | Value |

| CAS Number | 192944-51-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 122-124°C[1] |

| Boiling Point | 353.9±15.0 °C (Predicted) |

| Density | 1.272±0.06 g/cm³ (Predicted) |

| Appearance | White to yellow powder |

Synthesis of Ethyl 1H-indazole-5-carboxylate

A common synthetic route to ethyl 1H-indazole-5-carboxylate involves the hydrolysis of its N-acetylated precursor, ethyl 1-acetyl-1H-indazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate [1]

-

Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.

-

Reagents: Concentrated hydrochloric acid, water, ethanol, 25% ammonia solution, chloroform, hexane.

-

Procedure:

-

Dissolve ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated hydrochloric acid, water, and ethanol.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After completion of the reaction (monitored by TLC), adjust the pH of the mixture to slightly basic using a 25% ammonia solution.

-

Extract the product with chloroform.

-

Combine the organic phases and purify by crystallization from hexane.

-

Collect the resulting crystals by filtration and dry to yield ethyl 1H-indazole-5-carboxylate.

-

The Indazole-5-Carboxylate Pharmacophore in Drug Design

The indazole-5-carboxylate moiety serves as a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. Its rigid bicyclic structure provides a well-defined scaffold for the orientation of functional groups, enabling high-affinity and selective binding. This has led to its incorporation into a variety of inhibitors targeting key enzymes in disease pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The indazole-5-carboxamide scaffold is a key feature of several potent PARP inhibitors, including the FDA-approved drug Niraparib.

Table 2: In Vitro Activity of Indazole-5-Carboxamide-Based PARP Inhibitors

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA-1 deficient cells) | Reference |

| Niraparib (MK-4827) | 3.8 | 2.1 | 10-100 | [2][3] |

| Compound 5 | 6,800 | - | - | [4] |

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Kinase Inhibitors (VEGFR-2 and EGFR)

The indazole scaffold is a key component of several multi-kinase inhibitors that target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.

Table 3: In Vitro Activity of Indazole-Based Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Reference |

| 8g | VEGFR-2, EGFR | 16 (VEGFR-2), 71 (EGFR) | [5] |

| 8h | VEGFR-2, EGFR | 12 (VEGFR-2), 68 (EGFR) | [5] |

| 12b | VEGFR-2 | 5.4 | [6] |

| 12c | VEGFR-2 | 5.6 | [6] |

| 12e | VEGFR-2 | 7 | [6] |

| Compound 30 | VEGFR-2 | 1.24 | [7] |

VEGFR-2 Signaling Pathway in Angiogenesis

Monoamine Oxidase B (MAO-B) Inhibitors

Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Indazole-5-carboxamides have been developed as highly potent and selective reversible inhibitors of MAO-B.

Table 4: In Vitro Activity of Indazole-5-carboxamide-Based MAO-B Inhibitors

| Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (A/B) | Ki (nM) | Reference |

| 38a (PSB-1491) | 0.386 | >10,000 | >25,000 | - | [8] |

| 30 (PSB-1434) | 1.59 | >10,000 | >6,000 | - | [8] |

| NTZ-1091 | 0.39 | >10,000 | 25,641 | 0.17 | [9] |

| NTZ-1441 | 0.66 | ≥10,000 | ≥15,151 | 0.29 | [9] |

Mechanism of MAO-B Inhibition

Experimental Workflows